
N-(2-chloro-4-methylphenyl)butanamide
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Overview
Description
N-(2-chloro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-chloro-4-methylphenyl)butanamide, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: The synthesis of This compound typically involves coupling a chlorinated aniline derivative with butanoyl chloride. Key steps include:
- Amidation : Reacting 2-chloro-4-methylaniline with butanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Base Selection : Triethylamine (TEA) is preferred over pyridine for faster reaction kinetics and reduced side-product formation .
- Workup : Sequential extraction with aqueous HCl (1M) and NaHCO₃ to remove unreacted starting materials.
Optimization Strategies :
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 0–5°C (to suppress hydrolysis) | ↑ Purity (≥90%) |
Solvent | Anhydrous DCM | ↓ Byproducts |
Equivalents | 1.2 eq butanoyl chloride | ↑ Conversion |
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 226.67) validates molecular weight .
- Thermal Analysis : DSC/TGA to assess melting point (~120°C) and decomposition profile .
Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate impurities; repeat analysis with deuterated DMSO for clarity .
Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?
Methodological Answer: The compound’s hydrophobicity (logP ~2.8) limits solubility. Strategies include:
- Co-solvent Systems : Use DMSO (≤5% v/v) in PBS buffer to maintain cell viability .
- Micellar Encapsulation : Incorporate into poloxamer 407 micelles (10% w/v) to enhance solubility by 20-fold .
- Salt Formation : React with HCl to generate a hydrochloride salt, improving solubility in polar solvents .
Validation : Measure solubility via UV-Vis spectroscopy (λ_max = 260 nm) and confirm stability via HPLC .
Advanced Research Questions
Q. How can SHELX software be utilized to resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer: For X-ray crystallography:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate with SHELXT for space group determination .
- Refinement : SHELXL refines anisotropic displacement parameters; apply TWIN/BASF commands for twinned crystals .
Case Study : A derivative showed 5% twinning; SHELXL refinement with BASF 0.05 reduced R1 from 0.12 to 0.05 .
Q. What computational strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., Plasmodium falciparum PfPK7). Parameters:
- MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .
Validation : Compare with SAR data; e.g., chloro-substitution enhances PfPK7 inhibition by 40% .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions (e.g., antiplasmodial IC₅₀ ranging from 0.1–5 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., SYBR Green I vs. lactate dehydrogenase assays) .
- Cellular Context : Test across multiple cell lines (e.g., HepG2 vs. HEK293) .
Resolution Workflow :
Replicate assays with internal controls.
Validate purity via LC-MS.
Perform meta-analysis using fixed-effects models .
Q. What structure-activity relationship (SAR) trends guide the modification of this compound for enhanced bioactivity?
Methodological Answer: Key SAR findings:
Modification | Bioactivity Impact | Reference |
---|---|---|
Chlorine at 2-position | ↑ Binding affinity (ΔG = -2 kcal/mol) | |
Methyl at 4-position | ↓ Metabolic degradation | |
Butanamide chain elongation | ↓ Solubility, ↑ Toxicity |
Design Strategy : Introduce fluorine at 4-position to balance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZROLLPMHLVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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